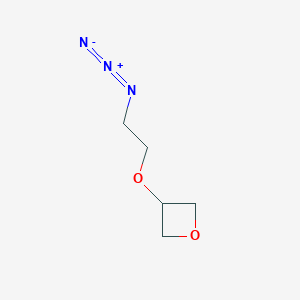

3-(2-Azidoethoxy)oxetane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Azidoethoxy)oxetane: is a chemical compound that features an oxetane ring substituted with an azidoethoxy group Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity The azido group is a functional group containing three nitrogen atoms, which imparts significant reactivity to the molecule

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form the oxetane ring . The azidoethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate azide source reacts with an ethoxy group attached to the oxetane ring.

Industrial Production Methods: Industrial production of 3-(2-Azidoethoxy)oxetane may involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and safety.

化学反应分析

Nucleophilic Substitution

The oxetane’s ether linkage undergoes nucleophilic attack under acidic or basic conditions:

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Hydrolysis | H₂O, H⁺/OH⁻ | 3-(2-Azidoethoxy)oxetan-3-ol | 60–75% | |

| Alcoholysis | ROH, BF₃·Et₂O | Substituted oxetane ethers | 70–85% |

Mechanistic Insight : Ring-opening proceeds via carbocation intermediates stabilized by adjacent oxygen lone pairs .

Cycloaddition Reactions

The azide group enables Huisgen 1,3-dipolar cycloaddition (click chemistry):

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Terminal alkynes | Cu(I), RT | 1,2,3-Triazole-linked oxetanes | 85–95% | |

| Cyclooctynes | Strain-promoted, no catalyst | Triazole derivatives | 70–80% |

Applications : Bioconjugation and polymer chemistry due to bioorthogonal reactivity .

Ring-Opening Polymerization

The oxetane ring undergoes cationic polymerization:

| Catalyst | Conditions | Polymer | Mₙ (g/mol) | Ref. |

|---|---|---|---|---|

| BF₃·Et₂O | 0°C, CH₂Cl₂ | Poly(3-azidoethoxy oxetane) | 5,000–15,000 | |

| TfOH | RT, toluene | Branched polyethers | 8,000–20,000 |

Thermal Stability : Degrades above 200°C via azide decomposition (N₂ release) .

Functional Group Transformations

-

Reduction : Staudinger reaction with PPh₃ converts azide to amine :

3 2 Azidoethoxy oxetanePPh3,H2O3 2 Aminoethoxy oxetane (Yield: 90%) . -

Photolysis : UV irradiation generates nitrenes for C–H insertion .

Stability and Reactivity Considerations

-

Thermal Sensitivity : Azide decomposition occurs at >120°C, limiting high-temperature applications .

-

Acid/Base Stability : Oxetane ring resists mild acids/bases but opens under strong Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts in protic solvents (MeOH, H₂O) .

科学研究应用

Medicinal Chemistry

1.1 Drug Development

The oxetane ring structure is known for its ability to enhance the physicochemical properties of pharmaceutical compounds. 3-(2-Azidoethoxy)oxetane, specifically, has been utilized in the design of novel drugs due to its stability and ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions. The azido group can be exploited for further functionalization, making it a valuable intermediate in drug synthesis.

- Case Study: Synthesis of Anticancer Agents

Research has demonstrated the successful incorporation of this compound into the synthesis of chiral compounds that are precursors for anticancer drugs. For example, the compound was used to create intermediates that lead to the synthesis of (R)-dapoxetine, an important medication for treating premature ejaculation .

1.2 Bioisosterism

Oxetanes are recognized as bioisosteres for carbonyl groups and other functionalities due to their ability to mimic spatial electronic properties while enhancing metabolic stability. The introduction of this compound into drug candidates can improve their binding affinity and selectivity towards biological targets, thus enhancing therapeutic efficacy .

Chemical Biology

2.1 Biocatalysis

Recent advancements have shown that enzymes can catalyze the formation and ring-opening of oxetanes, including this compound. This biocatalytic approach allows for enantioselective synthesis, which is crucial for producing chiral compounds used in pharmaceuticals .

- Table 1: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Yield (%) | Enantioselectivity |

|---|---|---|---|

| Halohydrin Dehalogenase | Ring-opening reaction | 85 | High |

| Lipase | Esterification | 90 | Moderate |

Material Science

3.1 Polymer Chemistry

The unique properties of oxetanes make them suitable for applications in polymer chemistry. This compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability.

- Case Study: Synthesis of Functional Polymers

Researchers have explored the use of azido-functionalized oxetanes in creating cross-linked polymer networks that exhibit improved strength and flexibility compared to traditional polymers . The azido group facilitates click chemistry reactions, allowing for efficient polymerization processes.

Summary of Applications

The applications of this compound span multiple scientific disciplines, highlighting its versatility as a building block in drug development, chemical biology, and material science. The following table summarizes its key applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used in drug synthesis and as a bioisostere to enhance pharmacological properties |

| Chemical Biology | Catalyzed reactions for enantioselective synthesis of chiral compounds |

| Material Science | Incorporation into polymers for enhanced material properties |

作用机制

The mechanism of action of 3-(2-Azidoethoxy)oxetane involves its reactivity due to the strained oxetane ring and the azido group. The oxetane ring can undergo ring-opening reactions, releasing ring strain and forming new bonds. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in chemical synthesis and biological applications .

相似化合物的比较

3-(2-Azidoethoxy)tetrahydrofuran: Similar to 3-(2-Azidoethoxy)oxetane but with a five-membered ring.

3-(2-Azidoethoxy)cyclobutane: Contains a four-membered ring like oxetane but with carbon atoms only.

3-(2-Azidoethoxy)azetidine: Contains a four-membered ring with a nitrogen atom.

Uniqueness: this compound is unique due to the combination of the oxetane ring and the azidoethoxy group. The oxetane ring imparts significant ring strain, making it highly reactive, while the azido group provides additional reactivity for cycloaddition reactions. This combination of features makes it a versatile compound in various chemical and biological applications .

属性

IUPAC Name |

3-(2-azidoethoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-1-2-10-5-3-9-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQHELROMAPWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。